

Application Notes and Protocols: 3-Chlorooctane as an Alkylating Agent

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Compound of Interest

Compound Name: 3-Chlorooctane

Cat. No.: B074152

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These application notes provide a comprehensive overview of the use of **3-chlorooctane** as an alkylating agent in organic synthesis. This document includes detailed protocols for key applications, quantitative data for representative reactions, and visualizations of reaction mechanisms and workflows. **3-Chlorooctane**, a secondary alkyl halide, can be employed in a variety of alkylation reactions, including Friedel-Crafts alkylation of aromatic compounds and nucleophilic substitution reactions with various nucleophiles.

Physicochemical Properties of 3-Chlorooctane

A summary of the key physicochemical properties of **3-chlorooctane** is presented below.

| Property | Value |
|-------------------|--|
| Molecular Formula | C ₈ H ₁₇ Cl[1][2][3][4] |
| Molecular Weight | 148.67 g/mol [2] |
| CAS Number | 1117-79-9[1][2][3][4] |
| Appearance | Colorless liquid (predicted) |
| Boiling Point | 167-169 °C (predicted) |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, diethyl ether, tetrahydrofuran); insoluble in water.[5] |

Application 1: Friedel-Crafts Alkylation of Aromatic Compounds

3-Chlorooctane can be used to introduce an octyl group onto an aromatic ring via a Friedel-Crafts alkylation reaction. This electrophilic aromatic substitution is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).[6][7][8][9]

It is important to note that as a secondary haloalkane, the reaction proceeds through a secondary carbocation intermediate. This intermediate is prone to rearrangement to a more stable carbocation, which can lead to a mixture of products.[8]

Illustrative Reaction Scheme: Alkylation of Benzene

Experimental Protocol: Friedel-Crafts Alkylation of Benzene with 3-Chlorooctane

Materials:

- **3-Chlorooctane**
- Benzene (anhydrous)
- Aluminum chloride (anhydrous)

- Dichloromethane (anhydrous)
- 1 M Hydrochloric acid
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Round-bottom flask
- Magnetic stirrer
- Reflux condenser
- Dropping funnel
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- To a stirred suspension of anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous benzene (5 equivalents).
- Cool the mixture to 0 °C using an ice bath.
- Slowly add **3-chlorooctane** (1.0 equivalent) to the stirred mixture via a dropping funnel over 30 minutes.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

- Upon completion, carefully quench the reaction by slowly pouring the mixture over crushed ice and 1 M hydrochloric acid.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
- Purify the crude product by flash column chromatography on silica gel (eluent: hexane) to afford the desired 3-phenylocatane.

Representative Quantitative Data

The following table summarizes representative data for the Friedel-Crafts alkylation of benzene with **3-chlorooctane**. Please note that actual yields may vary depending on the specific reaction conditions and scale.

| Parameter | Value |
|---|--|
| Reactant Ratio (Benzene:3-Chlorooctane) | 5:1 |
| Equivalents of AlCl ₃ | 1.2 |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 4-6 hours |
| Typical Yield of 3-Phenyloctane | 60-70% |
| Side Products | Isomers due to carbocation rearrangement, polyalkylated products |

Application 2: Nucleophilic Substitution Reactions

3-Chlorooctane can serve as an electrophile in nucleophilic substitution reactions, where the chlorine atom is displaced by a nucleophile. As a secondary alkyl halide, it can undergo both S_N1 and S_N2 reaction mechanisms. The predominant pathway is influenced by the nature of the

nucleophile, the solvent, and the reaction temperature.[10] Strong, unhindered nucleophiles in polar aprotic solvents favor the S_N2 mechanism, while weak nucleophiles in polar protic solvents favor the S_N1 mechanism.

Illustrative Reaction Scheme: Synthesis of an Alkyl Aryl Ether

Experimental Protocol: Williamson Ether Synthesis with Sodium Phenoxide

Materials:

- **3-Chlorooctane**
- Sodium phenoxide
- N,N-Dimethylformamide (DMF, anhydrous)
- Diethyl ether
- Water
- Brine
- Anhydrous magnesium sulfate
- Round-bottom flask
- Magnetic stirrer
- Heating mantle with temperature control
- Separatory funnel
- Rotary evaporator

Procedure:

- In a round-bottom flask, dissolve sodium phenoxide (1.1 equivalents) in anhydrous DMF.
- Add **3-chlorooctane** (1.0 equivalent) to the solution at room temperature.
- Heat the reaction mixture to 60-70 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.
- After completion, cool the reaction mixture to room temperature and pour it into water.
- Extract the aqueous mixture with diethyl ether (3 x 50 mL).
- Combine the organic layers and wash with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired (octan-3-yloxy)benzene.

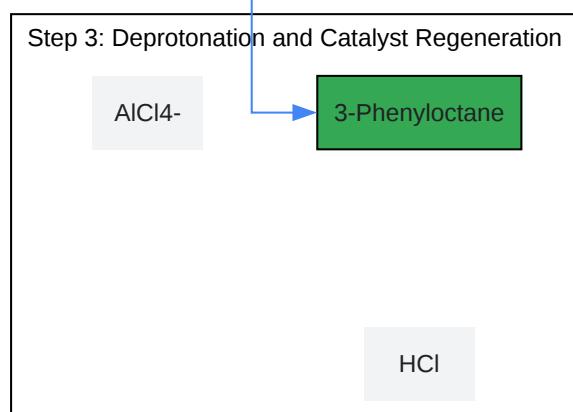
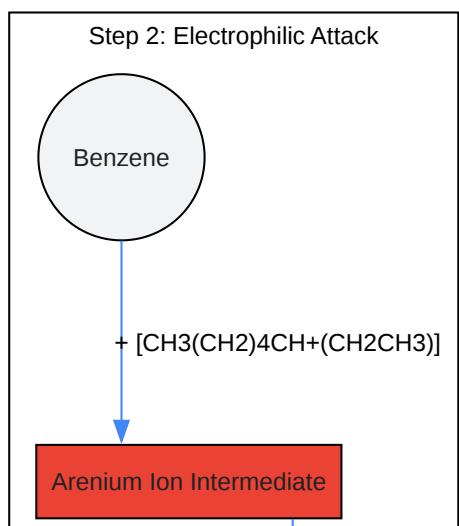
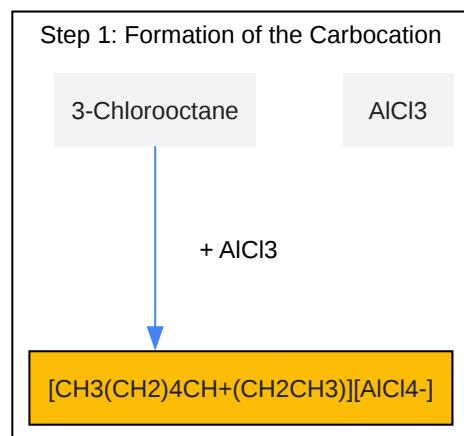
Representative Quantitative Data

The following table provides representative data for the Williamson ether synthesis using **3-chlorooctane**. Actual results can vary.

| Parameter | Value |
|--|--------------------------------|
| Reactant Ratio (Sodium Phenoxide:3-Chlorooctane) | 1.1:1 |
| Solvent | Anhydrous DMF |
| Reaction Temperature | 60-70 °C |
| Reaction Time | 12-18 hours |
| Typical Yield | 75-85% |
| Potential Side Products | Elimination products (octenes) |

Visualizations

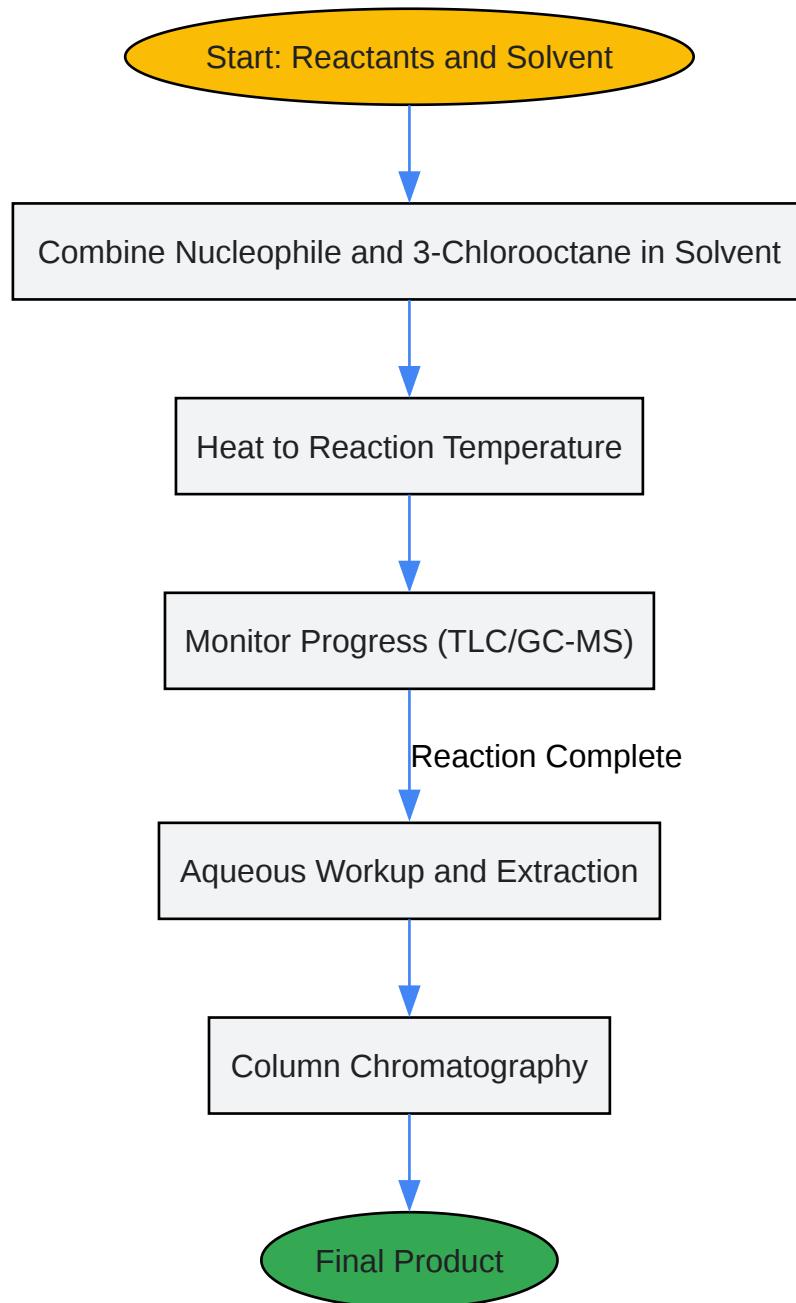
Friedel-Crafts Alkylation Mechanism



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Caption: Mechanism of Friedel-Crafts Alkylation.

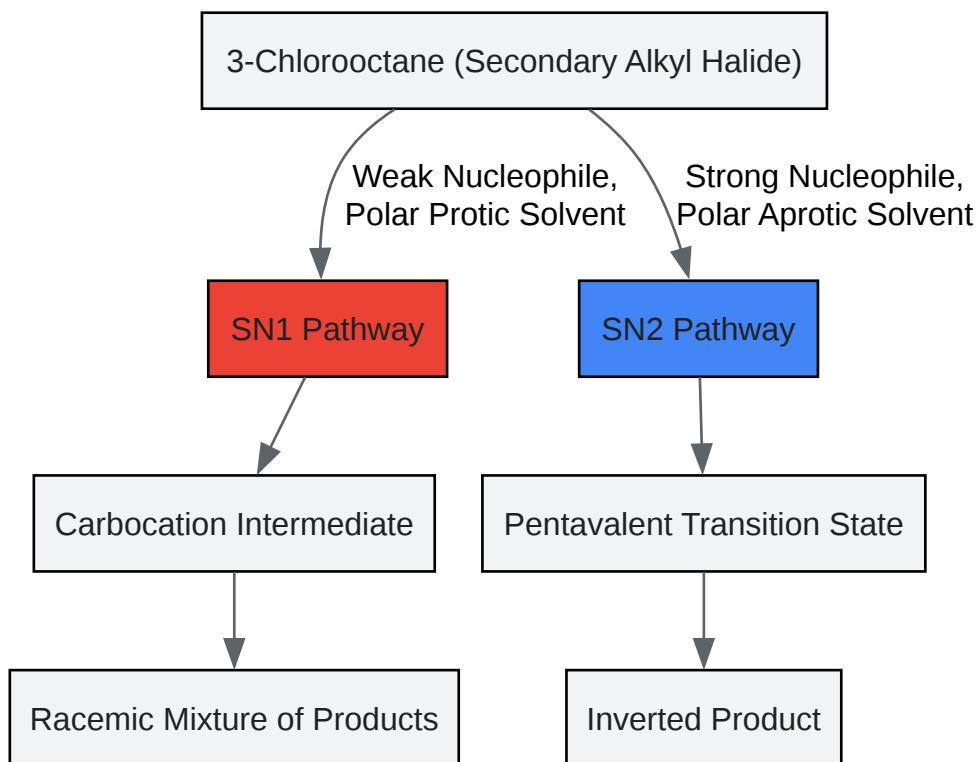
S_N2 Nucleophilic Substitution Workflow



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Caption: General workflow for an S_N2 reaction.

Logical Relationship of S_N1 vs. S_N2 Pathways



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